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molecular formula C9H14N2O4 B8314640 3-n-Butylhydantoin-5-acetic acid

3-n-Butylhydantoin-5-acetic acid

Cat. No. B8314640
M. Wt: 214.22 g/mol
InChI Key: PIWMBWVEVZAZLI-UHFFFAOYSA-N
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Patent
US04230716

Procedure details

DL-Aspartic acid (6.65 g, 0.05 mole) in 2N-NaOH (50 ml, 2 equiv.) was cooled to 0° C. and n-butyl isocyanate (7.5 g, 0.075 mole) added during 15 minutes to the stirred solution. Stirring was continued for 2 hours and the mixture left at room temperature overnight. The mixture was then filtered, acidified with concentrated hydrochloric acid (50 ml) and heated on a steam-bath for 30 minutes. The mixture was cooled, diluted with water and continuously extracted with ether for 21/2 hours. Removal of the ether gave a solid which was recrystallised from ether to yield the product as prisms, m.p. 132° C. Yield 8.8 g=82%.
Name
DL-Aspartic acid
Quantity
6.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([OH:9])=O)[CH2:3][C:4]([OH:6])=[O:5].[OH-].[Na+].[CH2:12]([N:16]=[C:17]=[O:18])[CH2:13][CH2:14][CH3:15]>>[CH2:12]([N:16]1[C:7](=[O:9])[CH:2]([CH2:3][C:4]([OH:6])=[O:5])[NH:1][C:17]1=[O:18])[CH2:13][CH2:14][CH3:15] |f:1.2|

Inputs

Step One
Name
DL-Aspartic acid
Quantity
6.65 g
Type
reactant
Smiles
NC(CC(=O)O)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
C(CCC)N=C=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture left at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam-bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
continuously extracted with ether for 21/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Removal of the ether
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)N1C(NC(C1=O)CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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